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molecular formula C13H19ClN2O2 B8463478 N-(2-Chloroethyl)-N'-[4-(4-hydroxybutyl)phenyl]urea CAS No. 161194-44-1

N-(2-Chloroethyl)-N'-[4-(4-hydroxybutyl)phenyl]urea

Cat. No. B8463478
M. Wt: 270.75 g/mol
InChI Key: WZGQIHSPCUXDHQ-UHFFFAOYSA-N
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Patent
US05530026

Procedure details

To a solution of 4-(p-amino phenyl) butanol (2 g in 125 mL of ethyl ether) is added dropwise 1.25 g of 2-chloroethyl isocyanate. This solution is stirred for 3 h at room temperature, cooled at -20° C., and faltered. A white solid of 4-{p-[3-(2-chloroethyl)ureido]phenyl}butanol is separated and recrystallized from ethanol (white flakes), yield 55%, mp 123°-124° C., IR (KBr pellet): 3300 (NH), 1730 (C=O, ester), and 1640 cm-1 (C=O, ureido); 1H NMR (DMSO-d6): 8.65 (s, 1p, ArNH), 7.4-7.0 (dd, 4p, p-substituted Ar), 6.4 (broad t, 1p, NHCH2), 3.7-3.4 (m, 6p, ArCH2 and NHCH2CH2Cl), 2.85 (t, 2p, CH2OH), 2.3 (s, 1p, CH2OH), 1.85 (q, 2p, CH2CH2CH2), 1.45 (q, 2p, CH2CH2OH)
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1.[Cl:13][CH2:14][CH2:15][N:16]=[C:17]=[O:18]>>[Cl:13][CH2:14][CH2:15][NH:16][C:17](=[O:18])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCCO
Name
Quantity
1.25 g
Type
reactant
Smiles
ClCCN=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution is stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at -20° C.
CUSTOM
Type
CUSTOM
Details
A white solid of 4-{p-[3-(2-chloroethyl)ureido]phenyl}butanol is separated
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (white flakes), yield 55%, mp 123°-124° C., IR (KBr pellet)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClCCNC(NC1=CC=C(C=C1)CCCCO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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